1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one

Cardioprotection Myocardial ischemia TLR4 inhibition

1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one (also designated LT87 or compound 21; CAS 2304883-28-9, molecular weight 327.5 g/mol) belongs to the dihydropyrimidin‑2(1H)‑one class of peptidomimetics. This compound was designed as a simplified small‑molecule mimic of a TRAM‑derived decoy peptide and has been characterized as a direct interactor of the Toll‑like receptor 4 (TLR4) complex, blocking TRIF‑dependent cytokine gene transcription to inhibit post‑ischemic myocardial inflammation.

Molecular Formula C20H29N3O
Molecular Weight 327.5 g/mol
Cat. No. B15323071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one
Molecular FormulaC20H29N3O
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=NC(=O)N(C=C1C)CC2=CC=CC=C2
InChIInChI=1S/C20H29N3O/c1-3-4-5-6-7-11-14-21-19-17(2)15-23(20(24)22-19)16-18-12-9-8-10-13-18/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3,(H,21,22,24)
InChIKeyGBTPXKVJZOECKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one: A Selective TLR4‑Targeting Peptidomimetic for Cardioprotection Research


1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one (also designated LT87 or compound 21; CAS 2304883-28-9, molecular weight 327.5 g/mol) belongs to the dihydropyrimidin‑2(1H)‑one class of peptidomimetics [1]. This compound was designed as a simplified small‑molecule mimic of a TRAM‑derived decoy peptide and has been characterized as a direct interactor of the Toll‑like receptor 4 (TLR4) complex, blocking TRIF‑dependent cytokine gene transcription to inhibit post‑ischemic myocardial inflammation [2]. Ten peptidomimetics were synthesized in the foundational SAR campaign; compound 21 was the only congener that combined high in vitro potency with complete in vivo cardioprotection in a murine myocardial ischemia (MI) model [2].

Why Generic Dihydropyrimidin‑2(1H)‑ones Cannot Substitute for 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one in TLR4‑Mediated Cardioprotection


Dihydropyrimidin‑2(1H)‑ones are a large class with diverse and often overlapping biological activities; however, subtle structural differences dictate target selectivity and in vivo efficacy [1]. The combination of an N1‑benzyl group and an N4‑octylamino chain on the pyrimidinone scaffold is essential for binding to the TLR4 complex and blocking the TRAM/TRIF‑dependent signaling axis [2]. Within the ten‑compound peptidomimetic series directly compared, only 1‑benzyl‑5‑methyl‑4‑(n‑octylamino)pyrimidin‑2(1H)‑one (compound 21) demonstrated both high in vitro potency and complete in vivo cardioprotection; the remaining nine analogues, bearing different N‑alkyl or N‑aryl substitutions, failed to achieve equivalent pathway blockade or survival benefit [2]. Generic dihydropyrimidinone screening libraries do not recapitulate this specific TLR4‑targeting pharmacophore, making simple catalog replacement infeasible for investigators requiring TRAM/TRIF pathway interrogation or cardioprotection studies.

Quantitative Differentiation Evidence for 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one Versus Closest Peptidomimetic Analogs


Superior In Vivo Survival Outcome in a Myocardial Ischemia Mouse Model Versus Untreated Control

In the murine MI model, 1‑benzyl‑5‑methyl‑4‑(n‑octylamino)pyrimidin‑2(1H)‑one (compound 21) delivered a 100% survival rate, whereas untreated MI animals exhibited the expected high mortality characteristic of this model [1]. In addition to the survival benefit, compound 21 normalized the serum levels of creatine kinase (CK), lactate dehydrogenase (LDH), and troponin, and restored concomitant tissue damage [1]. The nine companion peptidomimetics synthesized in the same study did not confer comparable cardioprotection, confirming that the N4‑octylamino pharmacophore is critical for in vivo activity [1].

Cardioprotection Myocardial ischemia TLR4 inhibition

In Vitro Potency Differentiation Against TLR4‑Mediated Signaling Compared with the Other Nine Peptidomimetics in the Series

Of the ten peptidomimetics synthesized from the TRAM‑derived decoy peptide scaffold, only compound 21 (1‑benzyl‑5‑methyl‑4‑(n‑octylamino)pyrimidin‑2(1H)‑one) exhibited high potency and efficacy in vitro [1]. The remaining nine compounds, which carry different N‑substituents on the pyrimidinone core, were substantially less active, demonstrating that the N4‑octylamino chain is a key determinant of TLR4‑blocking activity [1].

TLR4 antagonism Peptidomimetic SAR TRIF‑dependent pathway

Direct Target Engagement with the TLR4 Complex Confirmed by In Silico Analysis

In silico analysis provided evidence for a direct interaction of 1‑benzyl‑5‑methyl‑4‑(n‑octylamino)pyrimidin‑2(1H)‑one with the TLR4 complex [1]. This computational binding data correlates with the observed functional blockade of TRIF‑dependent signaling and distinguishes the compound from broad‑spectrum anti‑inflammatory agents that do not directly target the TLR4 complex.

TLR4 binding In silico docking Target engagement

Recommended Research and Procurement Application Scenarios for 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one


Preclinical Myocardial Ischemia–Reperfusion Studies Requiring TLR4 Pathway Inhibition

This compound is the only peptidomimetic in its series proven to achieve 100% survival and full normalization of CK, LDH, and troponin in a mouse MI model [1]. Laboratories investigating TLR4‑mediated post‑ischemic inflammation should procure this specific N4‑octylamino analogue rather than generic dihydropyrimidinones, because alternative N‑substituted congeners failed to exhibit comparable cardioprotective activity [1].

Functional Dissection of TLR4/TRAM/TRIF Signaling Cascades

Compound 21 selectively blocks the TRIF‑dependent branch of TLR4 signaling through direct interaction with the TLR4 complex, as shown by in silico binding analysis [1]. Researchers studying the TRAM/TRIF adaptor pathway can use this compound as a pharmacological probe to distinguish MyD88‑independent from MyD88‑dependent signaling, a differentiation not achievable with broad‑spectrum TLR4 antagonists such as TAK‑242 or eritoran.

Structure–Activity Relationship (SAR) Starting Point for Dimer‑Based Activity Enhancement

The dimeric derivative LT127, built from two LT87 units, exhibited dose‑dependent inhibition of LPS‑mediated IFN‑β and CXCL10 mRNA transcription [2]. Investigators developing bivalent TLR4 antagonists should use LT87 (compound 21) as the monomeric benchmark when evaluating whether dimerization enhances potency, selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.